molecular formula C42H48N2O9 B14749174 Thalibealine

Thalibealine

Cat. No.: B14749174
M. Wt: 724.8 g/mol
InChI Key: AFLFUXQTWZZMDX-IDCGIGBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalibealine is a novel tetrahydroprotoberberine-aporphine dimeric alkaloid isolated from the roots of Thalictrum wangii. This compound is unique due to its dimeric structure, which combines the tetrahydroprotoberberine and aporphine alkaloid frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalibealine is primarily isolated from natural sources, specifically the roots of Thalictrum wangii. The isolation process involves extraction and purification techniques, including solvent extraction and chromatographic separation .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction, and synthetic routes are still under research and development .

Chemical Reactions Analysis

Types of Reactions

Thalibealine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Thalibealine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalibealine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Thalibealine is compared with other similar compounds, such as:

Uniqueness

This compound’s uniqueness lies in its dimeric structure, which combines the tetrahydroprotoberberine and aporphine frameworks. This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities .

Properties

Molecular Formula

C42H48N2O9

Molecular Weight

724.8 g/mol

IUPAC Name

(13aR)-2,3,10,11-tetramethoxy-12-[(1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl)oxy]-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C42H48N2O9/c1-43-12-11-25-36-30(43)14-23-16-34(33(47-4)20-27(23)37(36)41(51-8)42(52-9)38(25)49-6)53-39-28-18-29-26-19-32(46-3)31(45-2)15-22(26)10-13-44(29)21-24(28)17-35(48-5)40(39)50-7/h15-17,19-20,29-30H,10-14,18,21H2,1-9H3/t29-,30?/m1/s1

InChI Key

AFLFUXQTWZZMDX-IDCGIGBZSA-N

Isomeric SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6C[C@@H]7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6CC7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC

Origin of Product

United States

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